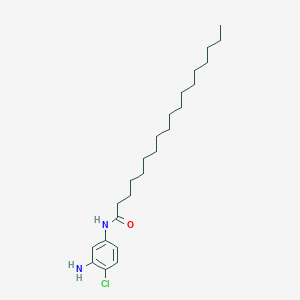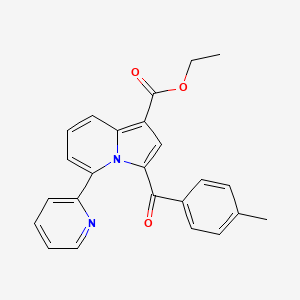
N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride: is a cationic lipid compound widely used in biochemical research. It is known for its role in forming liposomes and lipid nanoparticles, which are essential for the delivery of nucleic acids and other molecules into cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride typically involves the esterification of glycerol with palmitic acid, followed by quaternization with trimethylamine. The reaction conditions often include the use of solvents like chloroform or ethanol and may require specific temperature and pH conditions to optimize yield .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: : N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ester hydrolysis under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.
Ester Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: Can yield various substituted ammonium compounds.
Ester Hydrolysis: Produces glycerol and palmitic acid.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride has a broad range of applications in scientific research:
Chemistry: Used in the synthesis of liposomes and lipid nanoparticles.
Biology: Facilitates the transfection of DNA, RNA, and other negatively charged molecules into eukaryotic cells.
Medicine: Employed in drug delivery systems, particularly for gene therapy and vaccine development.
Industry: Utilized in the formulation of personal care products like shampoos and conditioners to enhance product absorption and efficacy
Wirkmechanismus
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as nucleic acids. This interaction facilitates the formation of liposomes and lipid nanoparticles, which can encapsulate and deliver these molecules into cells. The molecular targets include cell membranes, where the compound integrates to form stable delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Trimethyl-2,3-bis(oleoyloxy)propan-1-aminium chloride: Another cationic lipid used for similar applications but with oleic acid instead of palmitic acid.
1,2-Dioleoyl-3-trimethylammoniumpropane: Known for its use in liposome formation and transfection applications
Uniqueness: : N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride is unique due to its specific fatty acid composition (palmitic acid), which can influence the stability and efficiency of the liposomes and lipid nanoparticles it forms. This makes it particularly suitable for certain applications where stability is crucial .
Eigenschaften
Molekularformel |
C38H76ClNO4 |
|---|---|
Molekulargewicht |
646.5 g/mol |
IUPAC-Name |
2,3-di(hexadecanoyloxy)propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C38H76NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37(40)42-35-36(34-39(3,4)5)43-38(41)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h36H,6-35H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KYARZEFZZOGPGS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11938280.png)
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)



![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)

![5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one](/img/structure/B11938334.png)
![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)
![N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide](/img/structure/B11938349.png)

